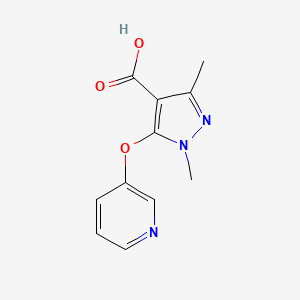

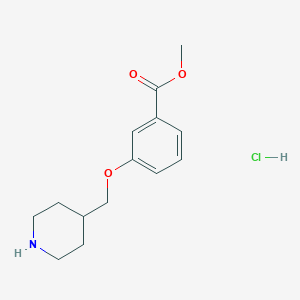

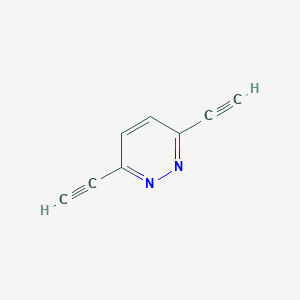

1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid

説明

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This division compounds have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with appropriate heterocyclic amines . For instance, the Ullmann reaction with 1,3-dimethyl-5-amino pyrazole afforded the formation of a compound, which was reacted with Grignard reagent CH3MgBr, and it was hydrolysed to yield an alcohol, which was cyclised with PPA at 85–110 °C .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are three-membered azaheterocyclic systems that are composed of a pyrazole and pyrimidine fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the Ullmann reaction with 1,3-dimethyl-5-amino pyrazole . This compound was reacted with Grignard reagent CH3MgBr, and it was hydrolysed to yield an alcohol, which was cyclised with PPA at 85–110 °C .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by their structure . For instance, a significant part of pyrazolo[3,4-b]quinolines exhibits emission properties, both in solutions and even in a solid state .科学的研究の応用

Functionalization Reactions and Theoretical Studies :

- A study conducted by Yıldırım, Kandemirli, and Demir (2005) investigated the functionalization reactions of related pyrazole carboxylic acids, providing insights into their potential chemical applications and reaction mechanisms. This research highlights the versatility of pyrazole derivatives in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis and Cyclization Studies :

- Research by Chigorina, Bespalov, and Dotsenko (2019) explored the synthesis and cyclization of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides, demonstrating the potential of pyrazole derivatives in creating novel compounds with diverse structural features (Chigorina, Bespalov, & Dotsenko, 2019).

Crystal Structure and Computational Studies :

- A study by Shen, Huang, Diao, and Lei (2012) focused on the synthesis, crystal structure, and computational study of pyrazole derivatives. This research provides valuable information on the structural characteristics of these compounds, which is crucial for understanding their potential applications (Shen, Huang, Diao, & Lei, 2012).

Antimicrobial Activity Research :

- Sidhaye, Dhanawade, Manasa, and Aishwarya (2011) investigated the synthesis of nicotinic acid hydrazide derivatives of pyrazoles and evaluated their antimicrobial activity. This study highlights the potential of pyrazole derivatives in the development of new antimicrobial agents (Sidhaye et al., 2011).

Novel Synthesis Methods :

- Research by Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, and Mirkhani (2018) reported on the efficient synthesis of pyridine-pyrimidines and their bis-derivatives, showcasing the advancement in synthesis methods for pyrazole derivatives (Rahmani et al., 2018).

Corrosion Inhibition Studies :

- A study by Bouklah, Attayibat, Hammouti, Ramdani, Radi, and Benkaddour (2005) examined the use of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid solution, demonstrating the potential application of these compounds in materials science (Bouklah et al., 2005).

作用機序

Target of Action

The compound contains a pyrazole ring, which is a common moiety in many bioactive molecules. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .

Mode of Action

Without specific information on this compound, it’s challenging to provide an accurate description of its mode of action. Many pyrazole derivatives exert their effects by interacting with enzymes or receptors in the body, altering their function and leading to changes in cellular processes .

Biochemical Pathways

The exact biochemical pathways affected by this compound are unknown. Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

Based on the wide range of activities exhibited by pyrazole derivatives, it could potentially influence a variety of cellular processes .

特性

IUPAC Name |

1,3-dimethyl-5-pyridin-3-yloxypyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-7-9(11(15)16)10(14(2)13-7)17-8-4-3-5-12-6-8/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCADPYGTXRQUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)OC2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride](/img/structure/B1419755.png)

![3-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1419756.png)

![Methyl 7-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1419767.png)